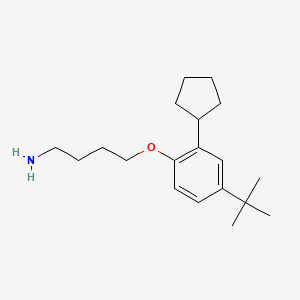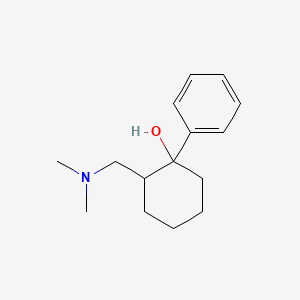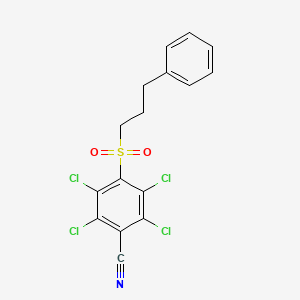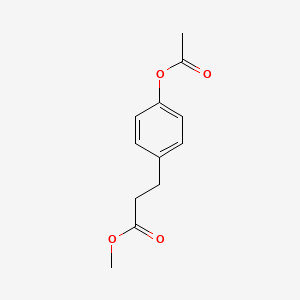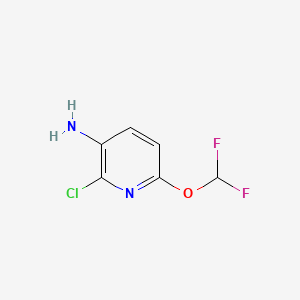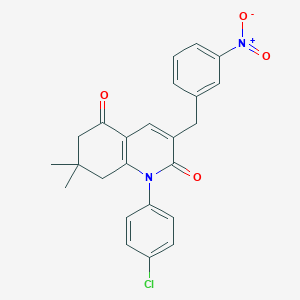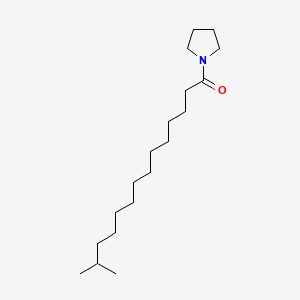
1-(13-Methyltetradecanoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(13-Methyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C19H37NO and a molar mass of 295.5 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
准备方法
The synthesis of 1-(13-Methyltetradecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 13-methyltetradecanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(13-Methyltetradecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
科学研究应用
1-(13-Methyltetradecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-(13-Methyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique stereochemistry and electronic properties. This interaction can modulate various biological pathways, leading to the observed biological effects .
相似化合物的比较
1-(13-Methyltetradecanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-dione: Studied for its inhibitory activity on enzymes like carbonic anhydrase.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific acyl group, which can impart distinct biological and chemical properties compared to other pyrrolidine derivatives.
属性
CAS 编号 |
56630-52-5 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC 名称 |
13-methyl-1-pyrrolidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-18(2)14-10-8-6-4-3-5-7-9-11-15-19(21)20-16-12-13-17-20/h18H,3-17H2,1-2H3 |
InChI 键 |
DSWZMTBYDLLDNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCC(=O)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


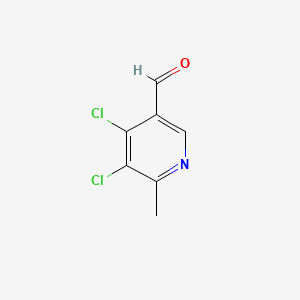
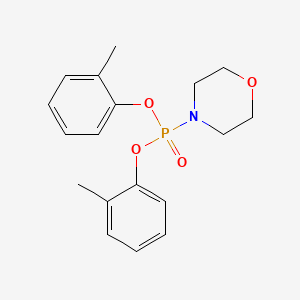
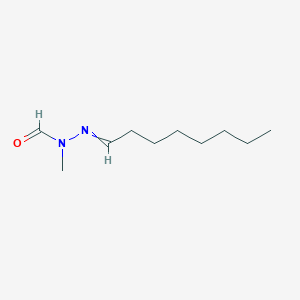
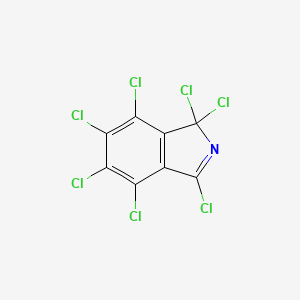
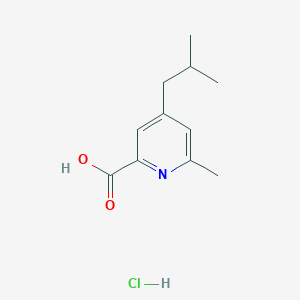
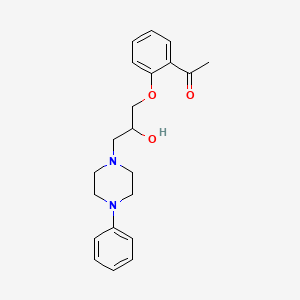
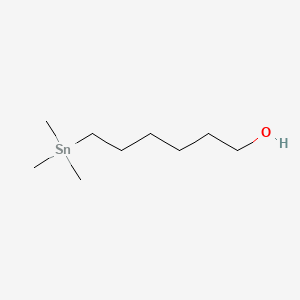
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
